Selenosulfuric Acid Dipotassium Salt, Technical Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

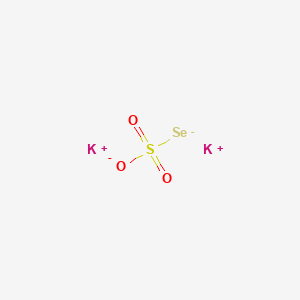

Selenosulfuric Acid Dipotassium Salt, Technical Grade: is a chemical compound with the molecular formula K₂O₃SSe and a molecular weight of 237.22 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Selenosulfuric Acid Dipotassium Salt can be synthesized through the reaction of potassium hydroxide with selenium dioxide and sulfur dioxide. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Selenosulfuric Acid Dipotassium Salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions: Selenosulfuric Acid Dipotassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, Selenosulfuric Acid Dipotassium Salt can be oxidized to form selenate and sulfate ions.

Reduction: Reducing agents can convert it into elemental selenium and potassium sulfide.

Substitution: It can undergo substitution reactions with halogens to form selenohalides and potassium halides.

Major Products Formed:

Oxidation: Potassium selenate and potassium sulfate.

Reduction: Elemental selenium and potassium sulfide.

Substitution: Selenohalides and potassium halides.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Selenosulfuric Acid Dipotassium Salt is characterized by its chemical formula K2O4SeS, with a molecular weight of approximately 221.25 g/mol. It appears as a solid and is known for its solubility in water, making it suitable for various applications.

Photocatalysis

One of the most significant applications of Selenosulfuric Acid Dipotassium Salt is in the field of photocatalysis. It is used in the synthesis of cadmium selenide (CdSe) photocatalysts, which exhibit enhanced photocatalytic activity. These materials are crucial for various environmental applications, including water splitting and degradation of organic pollutants under light irradiation .

Material Science

The compound also plays a role in the development of advanced materials. It has been studied for its potential use in creating semiconductor materials that can be utilized in electronic devices and solar cells. The incorporation of selenium enhances the electronic properties of these materials, making them more efficient .

Analytical Chemistry

In analytical chemistry, Selenosulfuric Acid Dipotassium Salt serves as a reagent for the determination of selenium in different matrices. Its ability to form stable complexes with selenium allows for accurate quantification using techniques such as spectrophotometry and chromatography .

Fertilizer Component

Selenosulfuric Acid Dipotassium Salt is explored as a potential component in fertilizers due to its potassium content and the beneficial effects of selenium on plant growth. Selenium is an essential micronutrient that can enhance crop yield and improve resistance to pests and diseases .

Soil Amendment

The compound can be used as a soil amendment to improve soil fertility. Its application helps in balancing nutrient levels, particularly in soils deficient in potassium and selenium, thus promoting healthier plant growth .

Case Studies

Regulatory Considerations

Selenosulfuric Acid Dipotassium Salt is subject to various regulatory frameworks depending on its application area—agricultural uses may require compliance with USDA organic standards, while its use in chemical manufacturing must adhere to EPA regulations regarding hazardous substances .

Mécanisme D'action

The mechanism of action of Selenosulfuric Acid Dipotassium Salt involves its ability to release selenium ions in solution. These selenium ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The pathways involved include antioxidant defense mechanisms and the modulation of cellular redox states .

Comparaison Avec Des Composés Similaires

Disodium Selenosulfate: Similar in structure but contains sodium instead of potassium.

Selenourea: Another selenium-containing compound used in similar applications but differs in stability and handling properties.

Uniqueness: Selenosulfuric Acid Dipotassium Salt is unique due to its specific reactivity and solubility properties, making it suitable for a wide range of applications in both research and industry .

Activité Biologique

Selenosulfuric Acid Dipotassium Salt, also known by its chemical formula K₂O₃SSe, is a compound notable for its biological activity, particularly in the context of selenium research. This compound has garnered attention due to its potential applications in biological systems, including its role as a source of selenium in culture media and its involvement in various biochemical processes.

- Molecular Formula : K₂O₃SSe

- Molecular Weight : 237.22 g/mol

- CAS Number : 15571-89-8

Synthesis

The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium hydroxide with selenium dioxide and sulfur dioxide in an aqueous medium. This process is conducted under controlled temperature and pressure to optimize yield and purity, often followed by recrystallization and filtration to achieve the desired product quality.

The biological activity of Selenosulfuric Acid Dipotassium Salt is primarily attributed to its ability to release selenium ions in solution. These ions can interact with various biomolecules, influencing cellular processes through:

- Antioxidant Defense Mechanisms : Selenium plays a crucial role in protecting cells from oxidative stress by participating in the synthesis of selenoproteins, which are vital for antioxidant defense.

- Modulation of Cellular Redox States : The compound can influence redox signaling pathways, affecting cellular responses to stress and inflammation.

Applications in Research

Selenosulfuric Acid Dipotassium Salt is utilized in various research contexts:

- Cell Culture Studies : It serves as a selenium source in culture media, facilitating studies on selenium's effects on cellular processes.

- Therapeutic Investigations : Research is ongoing into its potential therapeutic applications, particularly regarding its role in enhancing antioxidant defenses and possible uses in selenium supplementation .

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that selenosulfuric acid derivatives could enhance the antioxidant capacity of cells exposed to oxidative stress, suggesting potential protective roles against cellular damage.

- Cancer Research : Investigations have indicated that selenium compounds, including selenosulfuric acid salts, may exhibit anticancer properties by modulating cell signaling pathways involved in apoptosis and proliferation.

- Neuroprotective Effects : Preliminary findings suggest that selenium compounds may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases through their antioxidant actions.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Selenosulfuric Acid Dipotassium Salt | Source of selenium; antioxidant properties | Enhances cellular antioxidant defenses |

| Disodium Selenosulfate | Sodium-based; similar reactivity | Used for similar biochemical applications |

| Selenourea | More stable; different handling properties | Investigated for various biological effects |

Propriétés

InChI |

InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZANCIIMYJNSQI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[Se-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3SSe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.